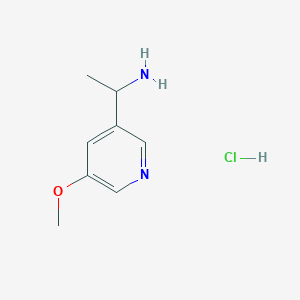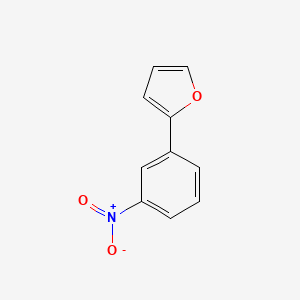
2-(3-Nitrophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)furan is an organic compound that belongs to the class of nitroaromatic compounds It features a furan ring substituted with a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)furan typically involves the nitration of phenylfuran derivatives. One common method is the nitration of 2-phenylfuran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Nitrophenyl)furan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-(3-Aminophenyl)furan.
Substitution: Various substituted phenylfuran derivatives.
Oxidation: Furan derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)furan and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity. The furan ring can also participate in electron transfer processes, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
2-(3-Nitrophenyl)furan can be compared with other nitroaromatic compounds and furan derivatives:
Similar Compounds: 2-(4-Nitrophenyl)furan, 2-(2-Nitrophenyl)furan, and 2-(3-Nitrophenyl)thiophene.
Uniqueness: The position of the nitro group on the phenyl ring (3-position) and the presence of the furan ring confer unique chemical properties and reactivity to this compound. This makes it distinct from other nitroaromatic compounds and furan derivatives.
Propriétés
Numéro CAS |
28988-01-4 |
|---|---|
Formule moléculaire |
C10H7NO3 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)furan |
InChI |
InChI=1S/C10H7NO3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H |
Clé InChI |
ORTCGUMURUBCPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


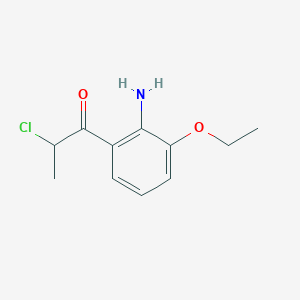
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
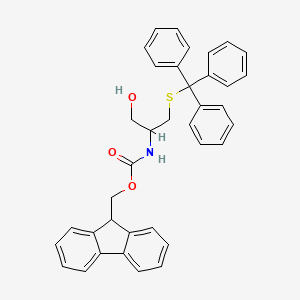
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
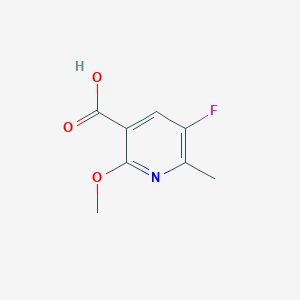
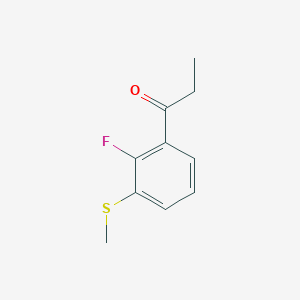
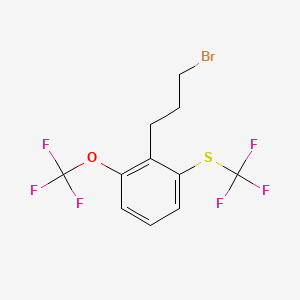
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
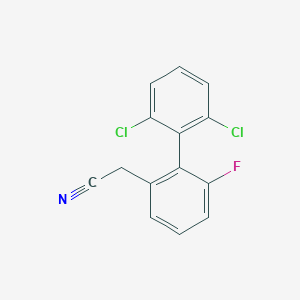
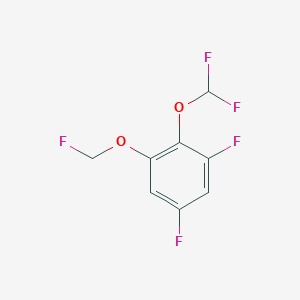


![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
